Due to the potential for abuse of synthetic cannabinoids, researchers rely on specific compounds to identify their presence in biological samples. AB-CHMINACA metabolite M4 serves as an analytical reference standard. This means scientists can compare the chemical properties of M4 to those found in a sample to determine if AB-CHMINACA was previously consumed [, , ].
The human body naturally processes and breaks down chemicals. By studying the metabolites (breakdown products) of synthetic cannabinoids, researchers gain valuable insights into how these substances are processed within the body. This information can be crucial for developing accurate detection methods and understanding the potential health effects of these drugs [].
AB-chminaca metabolite M4 is a significant metabolite derived from the synthetic cannabinoid AB-chminaca, which is known for its psychoactive properties. The compound is characterized by the replacement of the carboxamide group in AB-chminaca with a carboxyl group, resulting in a distinct molecular structure. Its chemical formula is C15H18N2O2, and it is recognized for its crystalline solid form, which facilitates its use in analytical applications and research settings .
No scientific research is currently available on the specific mechanism of action of Ab-Chminaca metabolite M4. However, as a metabolite of AB-Chminaca, it is unlikely to have any psychoactive effects itself. AB-Chminaca is believed to exert its psychoactive effects by binding to the cannabinoid receptors in the brain, similar to THC [].
The primary reaction involving AB-chminaca metabolite M4 occurs during the metabolic processing of AB-chminaca within biological systems. This involves enzymatic transformations that convert the parent compound into various metabolites, including M4. The reaction typically involves hydrolysis of the carboxamide group, leading to the formation of the carboxylic acid derivative. Such transformations are significant for understanding the pharmacokinetics and toxicological profiles of synthetic cannabinoids .
AB-chminaca metabolite M4 is primarily utilized in research settings, particularly in forensic science and toxicology. It serves as a reference standard for analytical methods such as gas chromatography and liquid chromatography coupled with mass spectrometry. These applications are essential for detecting and quantifying synthetic cannabinoids in biological samples, aiding in drug testing and legal investigations .
Interaction studies involving AB-chminaca metabolite M4 focus on its binding affinity to cannabinoid receptors and potential effects on neurotransmitter systems. While detailed studies are scarce, preliminary research indicates that metabolites like M4 may retain some activity at cannabinoid receptors, influencing physiological responses similar to those elicited by THC (tetrahydrocannabinol) and other cannabinoids. Further studies are necessary to elucidate these interactions fully .
Several compounds share structural similarities with AB-chminaca metabolite M4, particularly within the class of synthetic cannabinoids. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
AB-chminaca | C15H18N2O2 | Parent compound; psychoactive effects |
JWH-018 | C23H25NO2 | Known for high potency; widely studied |
UR-144 | C22H30N2O2 | Synthetic cannabinoid with distinct receptor activity |
AM-2201 | C24H23N | Potent agonist at cannabinoid receptors |
AB-chminaca metabolite M4 stands out due to its unique metabolic pathway and specific structural modifications that differentiate it from other synthetic cannabinoids. Its role as a metabolite provides insights into the metabolic fate of synthetic cannabinoids, which is critical for understanding their pharmacological profiles and potential risks associated with their use .
AB-CHMINACA metabolite M4, systematically named 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid (CAS No. 1271630-11-5), is a phase I metabolite of the synthetic cannabinoid AB-CHMINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide). Structurally, M4 arises from the hydrolysis of the carboxamide group in the parent compound, resulting in a carboxylic acid moiety. This transformation classifies M4 as a carboxylated metabolite, distinct from hydroxylated or defluorinated derivatives commonly observed in other synthetic cannabinoids.
The molecular formula of M4 is C₁₅H₁₈N₂O₂, with a molecular weight of 258.3 g/mol. Its canonical SMILES notation (O=C(O)C1=NN(CC2CCCCC2)C3=C1C=CC=C3
) highlights the indazole core substituted with a cyclohexylmethyl group and a carboxylic acid at the 3-position. M4 exhibits moderate solubility in polar solvents such as dimethylformamide (50 mg/mL) and ethanol (30 mg/mL), properties critical for its extraction and analysis in biological matrices.
Table 1: Key Chemical Properties of AB-CHMINACA Metabolite M4
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₂O₂ |
Molecular Weight | 258.3 g/mol |
Solubility (DMF) | 50 mg/mL |
Solubility (Ethanol) | 30 mg/mL |
Storage Conditions | -20°C (stable for 1 month) |
Primary Metabolic Pathway | Carboxamide hydrolysis |
The study of synthetic cannabinoid metabolites emerged as a necessity following the proliferation of "designer drugs" in the late 2000s. Early synthetic cannabinoids, such as JWH-018, were initially developed for pharmacological research but rapidly adopted for recreational use due to their structural dissimilarity to ∆⁹-tetrahydrocannabinol (THC), enabling legal loopholes. However, the rapid metabolism of these compounds necessitated the identification of stable biomarkers for forensic detection.
AB-CHMINACA, first detected in 2014, became a prevalent recreational drug due to its high potency as a CB1 receptor agonist. By 2017, its metabolite M4 was identified as a critical analytical target in human urine and hair samples, reflecting advancements in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methodologies. The shift from parent compound detection to metabolite-focused analysis marked a paradigm change in forensic toxicology, driven by the need to address rapid pharmacokinetic clearance and evolving drug formulations.
AB-CHMINACA metabolite M4 serves as a definitive biomarker for confirming AB-CHMINACA exposure in forensic investigations. Unlike the parent compound, which is rapidly metabolized (<2 hours post-ingestion), M4 accumulates in keratin-rich matrices such as hair, enabling long-term detection. Studies using LC-MS/MS have reported M4 concentrations of 2.29 ± 0.14 ng/mL in blood and 0.5–35.1 pg/mg in hair samples, underscoring its utility in postmortem and chronic-use analyses.
Table 2: Detection of M4 in Human Biological Matrices
The structural stability of M4, particularly its resistance to further enzymatic modification, makes it a preferred target for regulatory monitoring. For instance, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has prioritized M4 in synthetic cannabinoid risk assessments due to its persistence in wastewater and biological samples. Furthermore, the development of deuterated analogs (e.g., M4-D4) has enhanced quantitative accuracy in mass spectrometry, addressing challenges posed by matrix effects and ionization suppression.